

BGB-8035 solubility and preparation for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BGB-8035

Cat. No.: B11932756

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Application Notes and Protocols for BGB-8035

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **BGB-8035**, a highly selective and orally active Bruton's tyrosine kinase (BTK) inhibitor, for experimental use. **BGB-8035** is a potent agent for research in B-cell malignancies and autoimmune diseases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Solubility Profile

BGB-8035 exhibits solubility in various solvents, with Dimethyl Sulfoxide (DMSO) being the most effective for creating stock solutions. It is important to use fresh, anhydrous DMSO as its hygroscopic nature can negatively impact the solubility of the compound.[\[4\]](#)[\[5\]](#) The compound is insoluble in water and ethanol.[\[5\]](#)

Table 1: Solubility of **BGB-8035**

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	50	110.25	Ultrasonic treatment may be needed. Use newly opened DMSO. [4]
DMSO	91	200.64	Use fresh, moisture-free DMSO for optimal results. [5]

Experimental Protocols

In Vitro Experiment Preparation

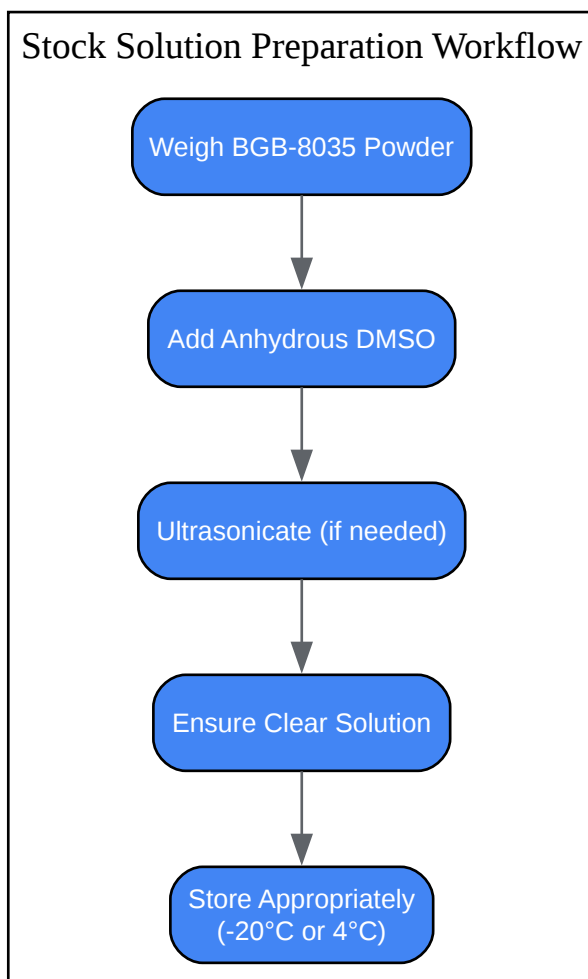
1. Preparation of Stock Solutions in DMSO:

To prepare a stock solution, dissolve **BGB-8035** in fresh, anhydrous DMSO. [\[4\]](#)[\[5\]](#)

- Materials:
 - **BGB-8035** powder
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Ultrasonic bath (optional)
 - Sterile microcentrifuge tubes or vials
- Protocol:
 - Weigh the desired amount of **BGB-8035** powder.
 - Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL or 91 mg/mL). [\[4\]](#)[\[5\]](#)
 - If needed, use an ultrasonic bath to aid dissolution. [\[4\]](#)

- Ensure the solution is clear and free of particulates before use.
- Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.[6]

Below is a diagram illustrating the workflow for preparing a **BGB-8035** stock solution.



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BGB-8035 Stock Solution Preparation Workflow

In Vivo Experiment Preparation

For in vivo studies, **BGB-8035** can be formulated for oral (PO) or intraperitoneal (IP) administration. It is crucial to start with a clear DMSO stock solution before adding co-solvents.

1. Formulation for Oral Administration (Suspension):

This protocol yields a 1.25 mg/mL suspended solution suitable for oral and intraperitoneal injection.^[4]

- Materials:
 - **BGB-8035** DMSO stock solution (e.g., 12.5 mg/mL)
 - 20% SBE- β -CD in Saline
- Protocol (for 1 mL working solution):
 - Prepare a 12.5 mg/mL **BGB-8035** stock solution in DMSO.
 - Add 100 μ L of the DMSO stock solution to 900 μ L of 20% SBE- β -CD in Saline.
 - Mix thoroughly to create a uniform suspension.

2. Formulation for Oral Administration (Clear Solution):

This method produces a clear solution with a concentration of ≥ 1.25 mg/mL.^[4]

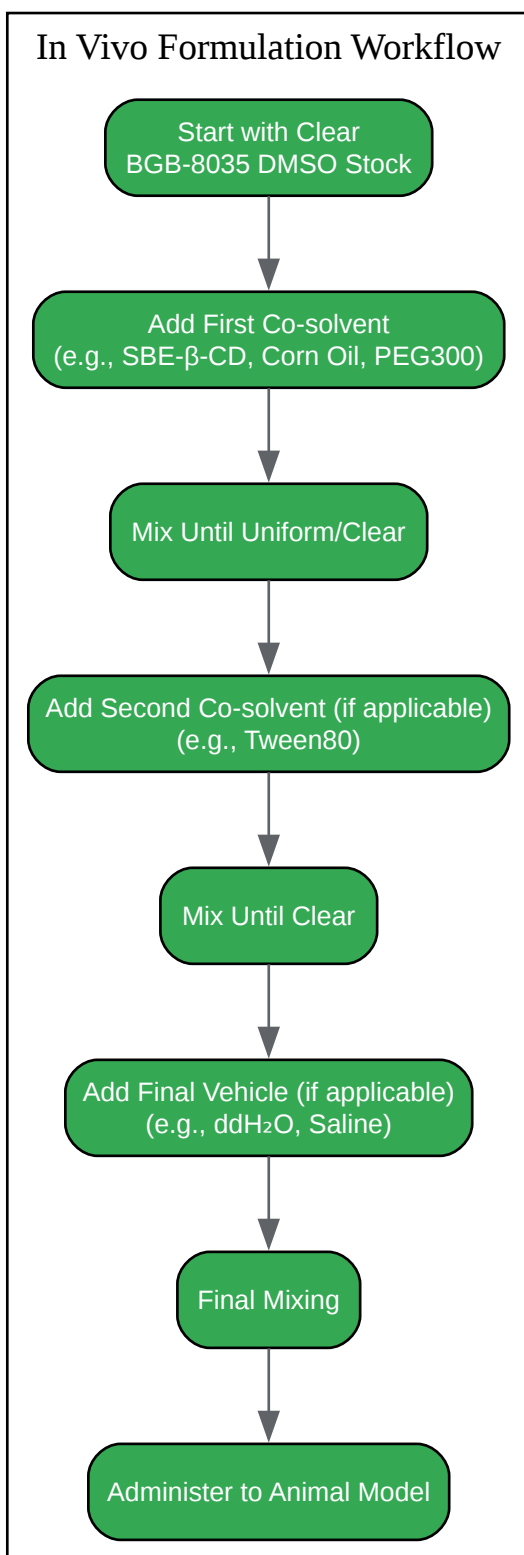
- Materials:
 - **BGB-8035** DMSO stock solution (e.g., 12.5 mg/mL)
 - Corn oil
- Protocol (for 1 mL working solution):
 - Prepare a 12.5 mg/mL **BGB-8035** stock solution in DMSO.
 - Add 100 μ L of the DMSO stock solution to 900 μ L of corn oil.
 - Mix until a clear solution is obtained.

3. Alternative Formulation for Oral Administration:

This protocol provides a clear solution using a combination of solvents.^[5]

- Materials:
 - **BGB-8035** DMSO stock solution (e.g., 91 mg/mL)
 - PEG300
 - Tween80
 - ddH₂O
- Protocol (for 1 mL working solution):
 - Start with a 91 mg/mL clear DMSO stock solution of **BGB-8035**.[\[5\]](#)
 - Take 50 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until clear.
 - To the above solution, add 50 µL of Tween80 and mix until clear.
 - Finally, add 500 µL of ddH₂O to bring the total volume to 1 mL.
 - The mixed solution should be used immediately.[\[5\]](#)

The following diagram outlines the general workflow for preparing **BGB-8035** for in vivo experiments.



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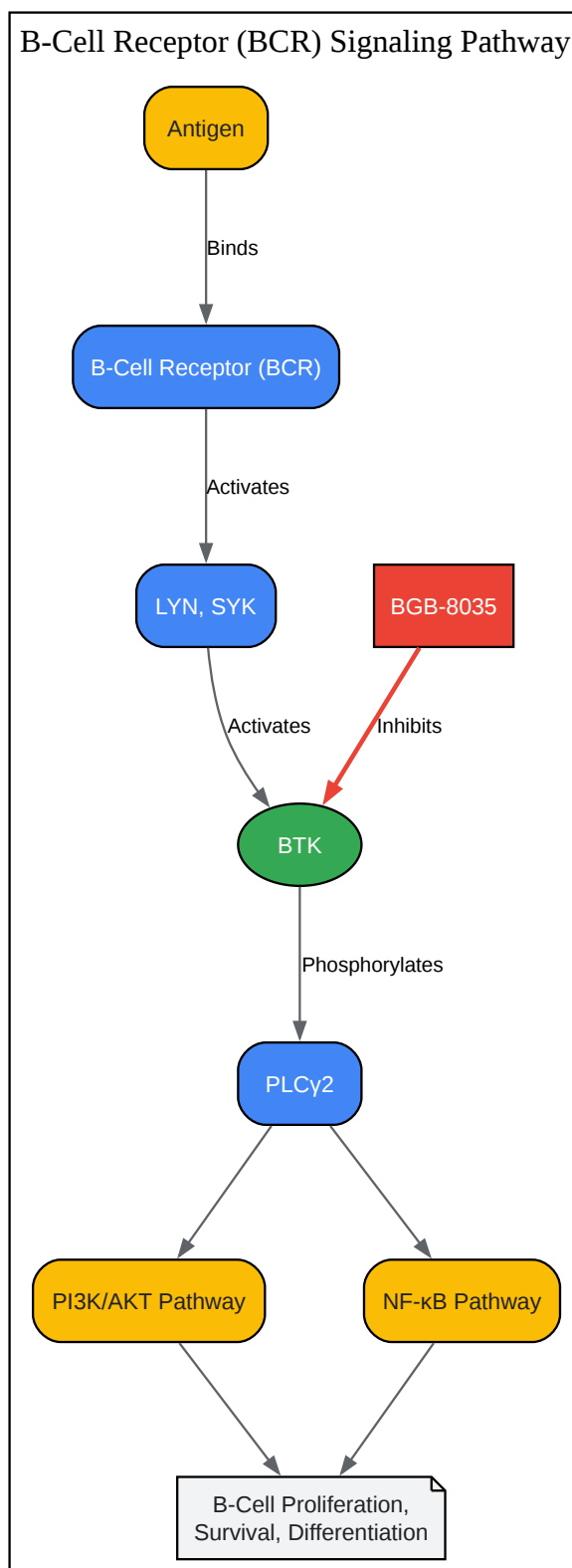
BGB-8035 In Vivo Formulation Workflow

Mechanism of Action: BTK Inhibition in the B-Cell Receptor Signaling Pathway

BGB-8035 is a highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.^{[2][7]} The BCR pathway is essential for B-cell proliferation, differentiation, and survival.^{[8][9]} Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.^[9] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn triggers further signaling pathways that promote B-cell activation and survival.^{[10][11]}

BGB-8035 covalently binds to BTK, inhibiting its kinase activity and thereby blocking the downstream signaling cascade.^[2]

The diagram below illustrates the B-cell receptor signaling pathway and the point of inhibition by **BGB-8035**.



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BCR Signaling Pathway and **BGB-8035** Inhibition

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- To cite this document: BenchChem. [BGB-8035 solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932756#bgb-8035-solubility-and-preparation-for-experiments]

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